![molecular formula C10H15NO B2396892 1-[2-(Dimethylamino)phenyl]ethan-1-ol CAS No. 104524-50-7](/img/structure/B2396892.png)
1-[2-(Dimethylamino)phenyl]ethan-1-ol
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis
Chiral 3-(dimethylamino)-1-phenylpropan-1-ol is a crucial intermediate for antidepressant synthesis. Engineering of carbonyl reductase enzymes has enabled the selective production of this compound with high enantiomeric excess, demonstrating its significance in pharmaceutical synthesis (Zhang et al., 2015).
Optical and Physicochemical Properties
Research has focused on the synthesis and investigation of compounds such as DPHP, derived from reactions involving 4(dimethylamino) benzaldehyde, showcasing their potential in solvatochromic and photochemical applications. This highlights the compound's role in developing probes and understanding micelle dynamics (Khan et al., 2016).
Copper(I)-Catalyzed Chemical Transformations
1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives have been utilized in copper(I)-catalyzed tandem transformations, leading to the synthesis of phenylthio phenols. This application underscores the compound's utility in facilitating complex chemical reactions through catalysis (Xu et al., 2010).
Electropolymerization Studies
Silicon naphthalocyanines (SiNc) bearing electropolymerizable units derived from 1-[2-(Dimethylamino)phenyl]ethan-1-ol have shown promise in non-aggregated states and electrochemical applications. These findings indicate potential uses in material science for developing new polymeric materials (Bıyıklıoğlu & Alp, 2017).
Nonlinear Optical Properties
Compounds synthesized from 1-[2-(Dimethylamino)phenyl]ethan-1-ol exhibit significant nonlinear optical properties, which could be harnessed in optical device applications, such as optical limiters. This application is essential for the development of materials with tailored optical behaviors (Rahulan et al., 2014).
Hydroamination Reactions
Hydroamination of derivatives involving 1-[2-(Dimethylamino)phenyl]ethan-1-ol has been explored under mild conditions, yielding amino derivatives of indole. This process illustrates the compound's versatility in synthesizing biologically relevant structures (Sobenina et al., 2010).
Mechanism of Action
1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives have been utilized in copper(I)-catalyzed tandem transformations, leading to the synthesis of phenylthio phenols. This application underscores the compound’s utility in facilitating complex chemical reactions through catalysis.
Safety and Hazards
The safety information for 1-[2-(Dimethylamino)phenyl]ethan-1-ol includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
1-[2-(dimethylamino)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVZATODPMOZFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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